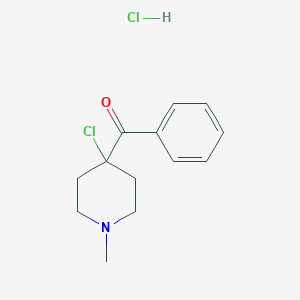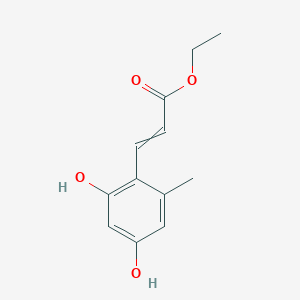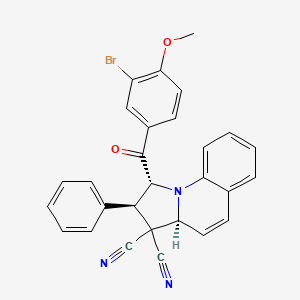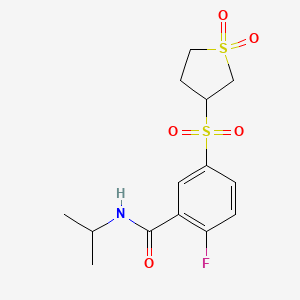![molecular formula C26H20F5N3O2 B12639951 BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core substituted with difluoro groups, a methylpropyl chain, and an oxadiazole ring with a trifluoromethyl group. Its intricate structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and subsequent attachment of the methylpropyl chain and oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Oxadiazole derivatives: Molecules containing the oxadiazole ring with various functional groups.
Fluorinated compounds: Chemicals with fluorine atoms in their structure, offering unique properties.
Uniqueness
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluoro and trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H20F5N3O2 |
|---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
N-[2-[3-(3,4-difluorophenyl)phenyl]-2-methylpropyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C26H20F5N3O2/c1-25(2,19-8-4-5-15(12-19)16-9-10-20(27)21(28)13-16)14-32-23(35)18-7-3-6-17(11-18)22-33-24(36-34-22)26(29,30)31/h3-13H,14H2,1-2H3,(H,32,35) |
Clave InChI |
DXQRFHSZGWTGRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=CC=CC(=C3)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)


![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)

